molecular formula C17H19NOS B1206695 N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide

N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide

Cat. No. B1206695
M. Wt: 285.4 g/mol
InChI Key: YDXTWXRSXSNCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide is an aryl sulfide.

Scientific Research Applications

Anticancer Activity

N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide and its derivatives have been studied for their potential anticancer properties. For instance, new thiazole derivatives synthesized using similar structures have been investigated for their anticancer activity, particularly against human lung adenocarcinoma cells. One compound demonstrated high selectivity and induced apoptosis, though not as effectively as cisplatin (Evren et al., 2019).

Structural and Molecular Analysis

Studies have been conducted on the structural and molecular aspects of related compounds. For example, the conformation of N—H bonds in structures similar to N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide has been analyzed, providing insights into their geometric parameters and hydrogen bonding patterns (Gowda et al., 2007).

Synthesis and Chemical Properties

Research has also focused on the synthesis and chemical properties of similar compounds. For example, the microwave irradiation technique has been used to synthesize quinolone derivatives from N-(4-methylphenyl)acetamide, showcasing the efficiency and yield of these processes (Liu Chang-chu, 2014).

Metabolic Pathways

The metabolic pathways of related chloroacetamide herbicides in human and rat liver microsomes have been examined. This research provides insights into the metabolic activation pathway of these compounds, which may be relevant for understanding the metabolism of N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide (Coleman et al., 2000).

Environmental Interactions

Studies have looked into the environmental interactions of related compounds, such as their reception and activity in soil when affected by factors like wheat straw and irrigation. This research can inform on the environmental behavior of similar compounds (Banks & Robinson, 1986).

Molecular Conformations

Research on the molecular conformations and supramolecular assembly of halogenated N,2-diarylacetamides, which are structurally related to N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide, has been conducted. This research offers insights into the molecular structure and hydrogen bonding patterns (Nayak et al., 2014).

properties

Product Name

N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide

Molecular Formula

C17H19NOS

Molecular Weight

285.4 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]-2-(4-methylphenyl)sulfanylacetamide

InChI

InChI=1S/C17H19NOS/c1-13-7-9-16(10-8-13)20-12-17(19)18-11-15-6-4-3-5-14(15)2/h3-10H,11-12H2,1-2H3,(H,18,19)

InChI Key

YDXTWXRSXSNCPW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCC(=O)NCC2=CC=CC=C2C

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NCC2=CC=CC=C2C

solubility

35.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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